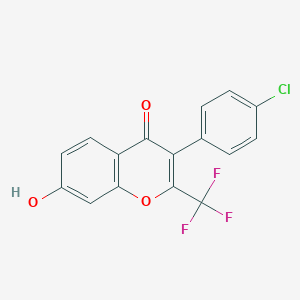
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H8ClF3O3 and its molecular weight is 340.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is the cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
The compound exerts its effects by inhibiting the activity of cytochrome P450 enzymes . These enzymes are responsible for the metabolism of xenobiotics and endogenous compounds, and their inhibition leads to an increase in the bioavailability of these molecules. In addition, it has been shown to modulate the activity of other enzymes, such as tyrosine kinase.
Biochemical Pathways
The inhibition of cytochrome P450 enzymes affects the metabolic pathways of xenobiotics and endogenous compounds. This can lead to changes in the bioavailability of these molecules, potentially affecting various physiological processes. The compound’s potential to act as an anti-inflammatory and anti-cancer agent suggests it may also interact with biochemical pathways related to inflammation and cell proliferation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one’s action are likely to be diverse, given its potential to act as an anti-inflammatory and anti-cancer agent. It may modulate cellular processes related to inflammation and cell proliferation.
生物活性
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a coumarin derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article elaborates on its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a chromenone backbone with a chlorophenyl group, a hydroxyl group, and a trifluoromethyl group. The synthesis typically involves several steps:
- Formation of the Chromenone Backbone : This is achieved through cyclization reactions involving phenolic precursors.
- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution is commonly used for this purpose.
- Trifluoromethylation : This step incorporates the trifluoromethyl group using specialized reagents under controlled conditions.
Summary of Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of chromenone from phenolic precursors. |
| 2 | Substitution | Introduction of chlorophenyl via electrophilic substitution. |
| 3 | Trifluoromethylation | Addition of trifluoromethyl group using specific reagents. |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas.
Antimicrobial Activity
Research has demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. For instance, studies show that related compounds effectively inhibit growth against both Gram-positive and Gram-negative bacteria:
- Antibacterial Spectrum : The compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were found to be comparable to standard antibiotics, indicating promising antibacterial potential .
Antioxidant Properties
Coumarin derivatives have also been evaluated for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals, which can protect cells from oxidative stress:
- Cell Viability Assays : In vitro studies demonstrated that these compounds can protect cell lines (e.g., PC12 cells) from hydrogen peroxide-induced damage .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases:
- Alzheimer’s Disease Models : Compounds with similar structures have shown inhibition against acetylcholinesterase (AChE) and beta-amyloid aggregation, suggesting potential benefits in Alzheimer's treatment .
The mechanism underlying the biological activities of this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, which is crucial in neurotransmitter regulation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses and cellular signaling pathways.
Case Studies
Several case studies have been published detailing the efficacy of coumarin derivatives in preclinical models:
属性
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVWZNRIYNUFRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














